molecular formula C11H11NO3 B8812552 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone CAS No. 84555-20-4

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone

Cat. No.: B8812552
CAS No.: 84555-20-4
M. Wt: 205.21 g/mol
InChI Key: YMVNZXHKXLLWDP-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

84555-20-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C11H11NO3/c13-11-2-1-5-12(11)8-3-4-9-10(6-8)15-7-14-9/h3-4,6H,1-2,5,7H2

InChI Key

YMVNZXHKXLLWDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3,4-(methylenedioxy)aniline (200 g, 1.46 mole) and γ-butyrolactone (225 ml) was heated (in a dry nitrogen atmosphere) with stirring in a 200° oil bath for 2 days. Product was isolated from the reaction mixture by distillation under reduced pressure (b.p. 156°, 33 μ). Product was filtered over Silica Gel 60 (Trade Name) eluting with ethylacetate. The eluant was concentrated and the crystalline product was collected and washed with ether and petroleum ether affording 1-(1,3-benzodioxol-5-yl)-2-pyrrolidinone (153.4 g; 51%), m.p. 89°-91° which was one spot on tlc analysis.
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200 g
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Synthesis routes and methods III

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4-Chlorobutyryl chloride (1095.5 g, 7.77 mole) was added at 10°-25° C. to a mixture of 3,4-(methylenedioxy)aniline (1000.0 g, 7.29 mole), triethylamine (749.0 g, 7.40 mole) and methylene chloride (25000 mL). After stirring for 18 hours at ambient temperature ether was added and the butyramide intermediate was filtered then reslurried in water. The damp butyramide was combined with methylene chloride (10 L), 50% w/w aqueous sodium hydroxide (2000.0 g, 25.0 mole) and benzyltriethylammonium chloride (50.0 g, 0.22 mole). After stirring for 2.5 hours at ambient temperature the mixture was diluted with water and the aqueous layer was then separated. The methylene chloride layer was washed with water, decolorized with Darco G-60 and Filtrol #19, then vacuum concentrated. Ether was added to the concentrate. The mixture was chilled and the solids were collected and recrystallized from methylene chloride/ether giving 2245.0 g (75), m.p. 89°-91° which was one spot on tlc analysis.
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